

# Application Notes and Protocols for One-Pot Syntheses Involving Hexabutyldistannane

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## Compound of Interest

Compound Name: Hexabutyldistannane

Cat. No.: B1337062

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These application notes provide detailed protocols for several one-pot synthetic transformations involving **hexabutyldistannane**. The procedures outlined below offer efficient methods for the synthesis of key intermediates such as vinylstannanes and (E)-vinyl iodides, as well as a direct, high-yield synthesis of **hexabutyldistannane** itself. The inclusion of quantitative data, detailed experimental procedures, and visual workflow diagrams aims to facilitate the seamless adoption of these protocols in the laboratory.

## Convenient One-Pot Synthesis of Hexabutyldistannane from Bis(tri-n-butyltin) Oxide

This protocol details a high-yield, one-pot synthesis of **hexabutyldistannane** from the readily available bis(tri-n-butyltin) oxide. The reaction proceeds via the in-situ generation of tri-n-butyltin hydride, which then undergoes dehydropolymerization under basic conditions.

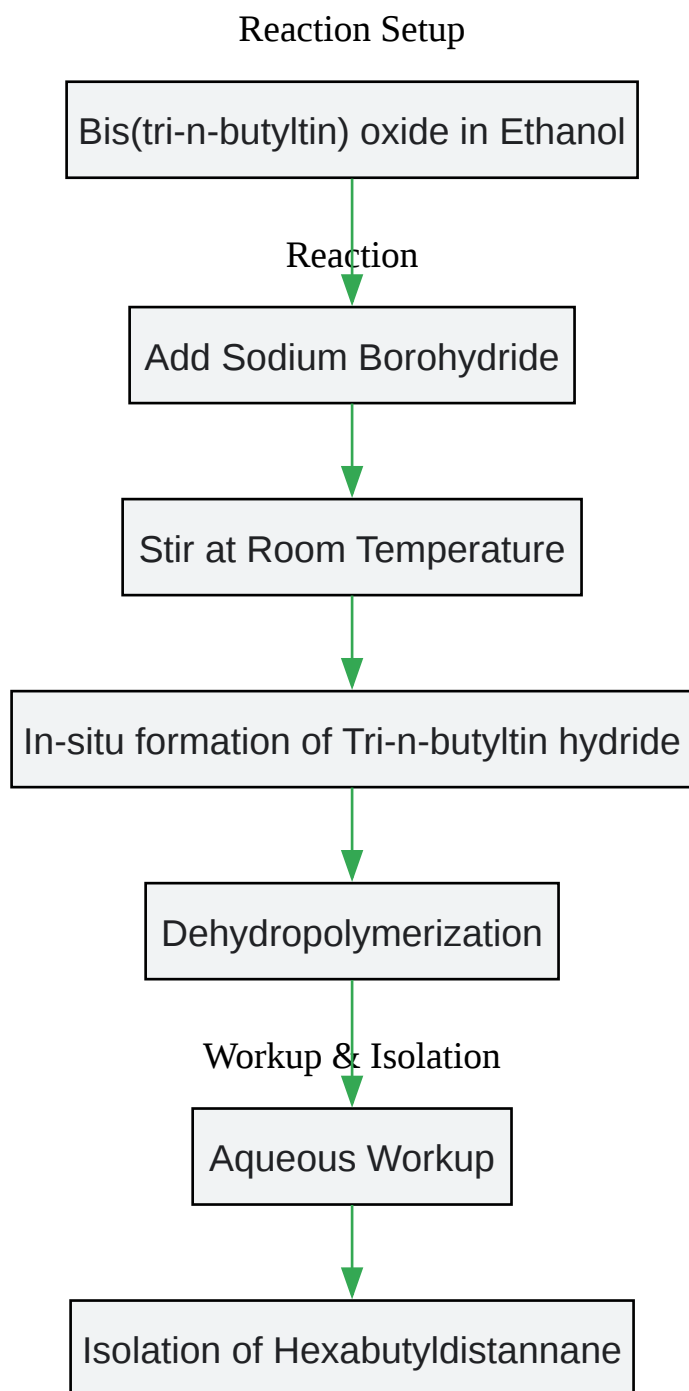
### Experimental Protocol:

A solution of bis(tri-n-butyltin) oxide (1 equivalent) in ethanol is treated with sodium borohydride (1.5 equivalents). The reaction mixture is stirred at room temperature and the progress is monitored by the cessation of hydrogen gas evolution. Upon completion, the reaction mixture is worked up to afford **hexabutyldistannane**.

### Quantitative Data:

Starting Material	Reagents	Solvent	Yield (%)	Reference
Bis(tri-n-butyltin) oxide	Sodium borohydride	Ethanol	83	<a href="#">[1]</a> <a href="#">[2]</a>

Reaction Workflow:



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Caption: One-pot synthesis of **Hexabutyldistannane**.

# Practical One-Pot Synthesis of Vinylstannanes from Ketones

This protocol describes a practical and high-yielding one-pot synthesis of vinylstannanes from ketones. The method involves the reaction of a ketone with tributyltin lithium, generated in situ from tributyltin hydride, followed by elimination induced by methanesulfonyl chloride and triethylamine. This procedure is particularly effective for the synthesis of cyclic vinylstannanes.

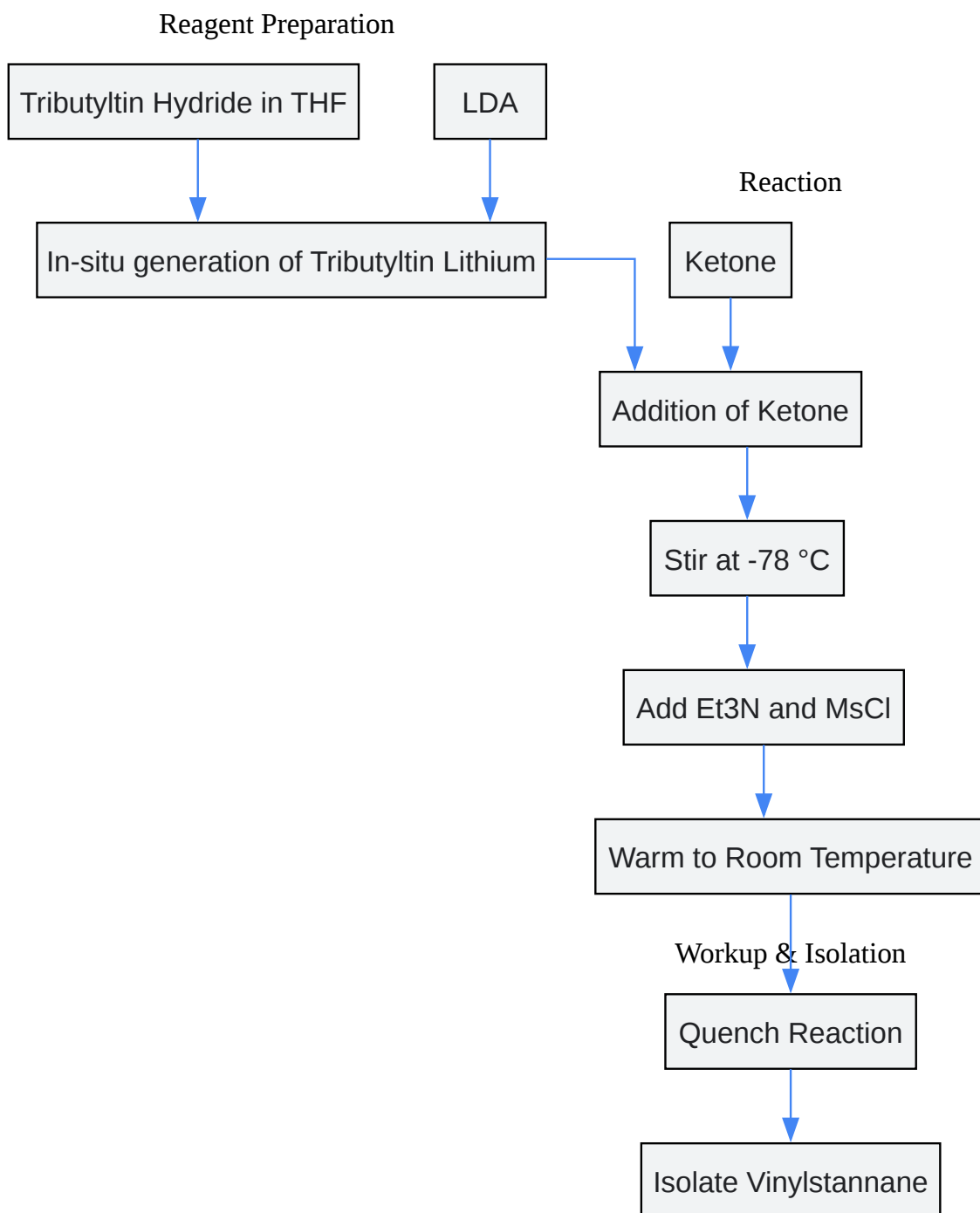
## Experimental Protocol:

To a solution of tributyltin hydride (1.1 equivalents) in THF at -78 °C is added LDA (1 equivalent) to generate tributyltin lithium. The ketone (1 equivalent) is then added, and the reaction mixture is stirred. Subsequently, triethylamine (7.5 equivalents) and methanesulfonyl chloride (4 equivalents) are added, and the reaction is allowed to warm to room temperature. The reaction is then quenched and the vinylstannane product is isolated.

## Quantitative Data:

Ketone Substrate	Product	Yield (%)	Reference
Cyclohexanone	1-(Tributylstannyl)cyclohexene	81-83	[1]
4-tert-Butylcyclohexanone	4-tert-Butyl-1-(tributylstannyl)cyclohexene	81-83	[1]
Acetophenone	1-Phenyl-1-(tributylstannyl)ethene	61-91 (mixture of regioisomers)	[1]
Propiophenone	1-Phenyl-1-(tributylstannyl)propene	61-91 (mixture of regioisomers)	[1]

## Reaction Workflow:



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Caption: One-pot synthesis of Vinylstannanes from Ketones.

# One-Pot Synthesis of (E)-Vinyl Iodides via Palladium-Catalyzed Hydrostannation of Terminal Alkynes

This protocol outlines a one-pot procedure for the synthesis of (E)-vinyl iodides from terminal alkynes. The reaction proceeds through a palladium-catalyzed hydrostannation to form a vinylstannane intermediate, which is then subjected to iodinolysis in the same pot. This method is tolerant of various functional groups.

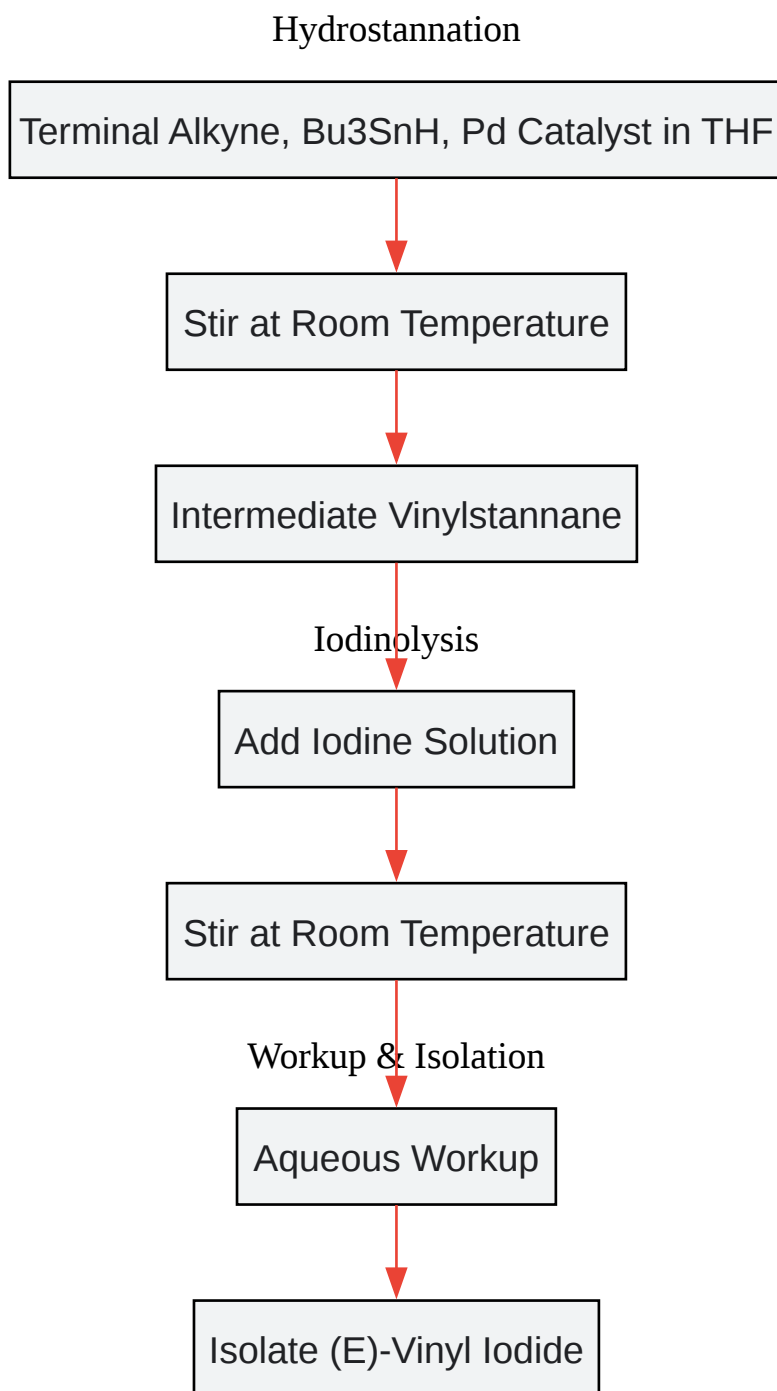
## Experimental Protocol:

A mixture of the terminal alkyne (1 equivalent), tributyltin hydride (1.2 equivalents), and a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2 mol%) in a suitable solvent such as THF is stirred at room temperature until the hydrostannation is complete (monitored by TLC or GC-MS). A solution of iodine (1.5 equivalents) in the same solvent is then added to the reaction mixture, and stirring is continued until the vinylstannane is fully converted to the (E)-vinyl iodide. The product is then isolated after a standard workup procedure.

## Quantitative Data:

A comprehensive table of substrates and yields for this reaction is not available in the provided search results. However, the general protocol is applicable to a range of terminal alkynes bearing various functional groups.

## Reaction Workflow:



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Caption: One-pot synthesis of (E)-Vinyl Iodides.

## One-Pot Sequence of Stille and Heck Couplings

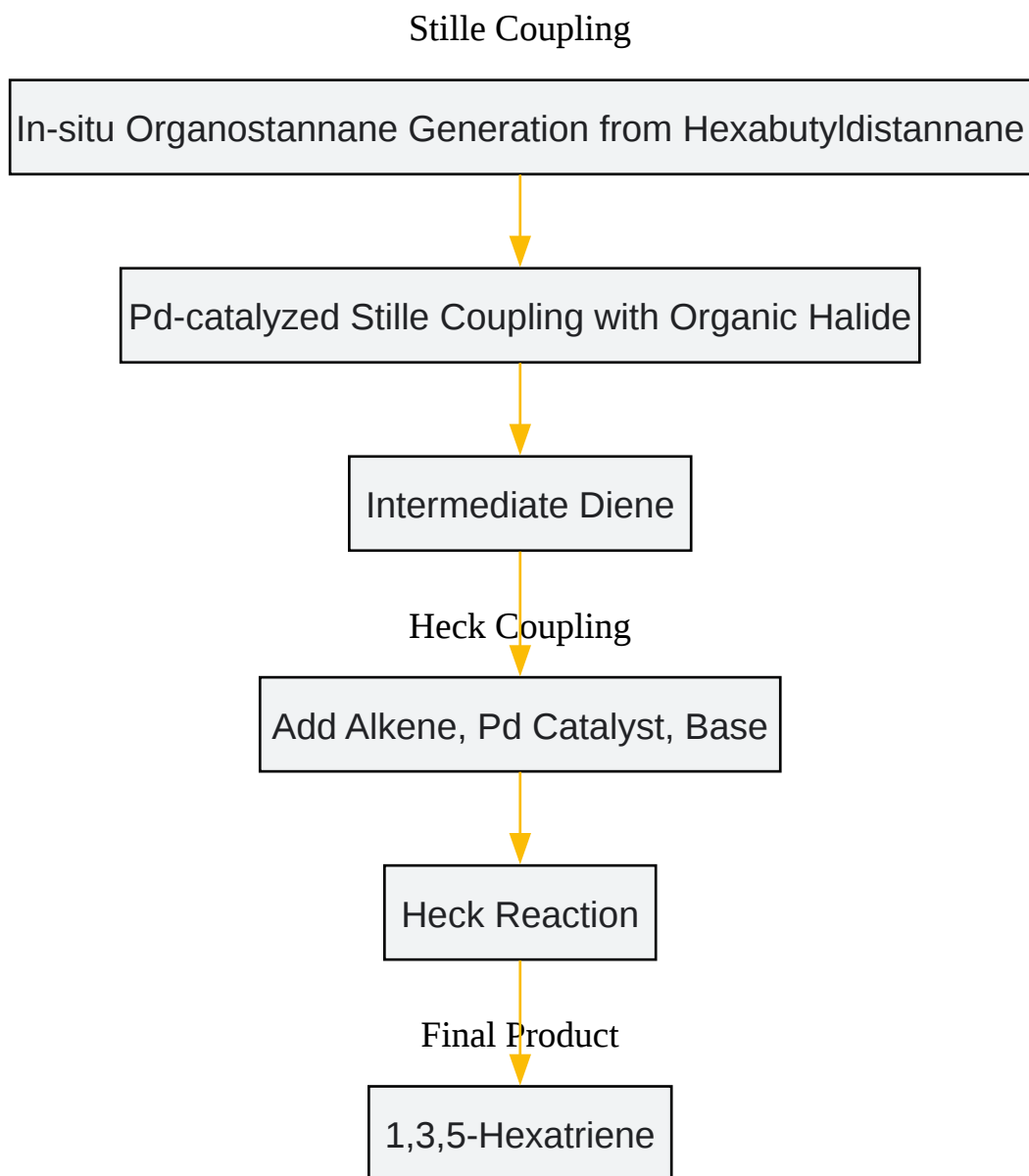
This protocol describes a one-pot sequence combining a Stille coupling and a Heck reaction for the synthesis of 1,3,5-hexatrienes. This powerful transformation allows for the rapid construction of complex conjugated systems from simple starting materials.

#### Experimental Protocol:

The specific experimental details for a general one-pot Stille-Heck coupling sequence involving **hexabutyldistannane** were not fully available in the provided search results. However, a general procedure would involve the in-situ generation of an organostannane reagent from an appropriate precursor using **hexabutyldistannane**, followed by a palladium-catalyzed Stille coupling with an organic halide. Subsequently, without isolation of the Stille product, the reagents for the Heck reaction (an alkene, a palladium catalyst, and a base) would be added to the same reaction vessel to afford the final 1,3,5-hexatriene product. The specific conditions, catalysts, and bases would need to be optimized for the particular substrates being used. The literature describes yields of up to 88% for such sequences.<sup>[3][4]</sup>

#### Logical Relationship Diagram:





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Caption: One-pot Stille-Heck coupling sequence.

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## References

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